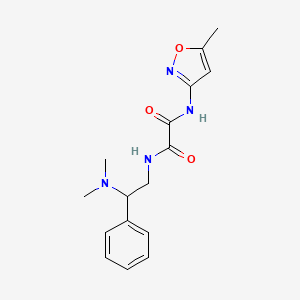

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a combination of a dimethylamino group, a phenylethyl group, and a methylisoxazole moiety

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-9-14(19-23-11)18-16(22)15(21)17-10-13(20(2)3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIYQFJKPQUHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using metal-free synthetic routes, which are preferred due to their eco-friendliness and cost-effectiveness . The reaction conditions often involve the use of microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their chemical and biological properties.

Uniqueness

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a phenylethyl moiety, and a 5-methylisoxazole ring, which contribute to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO and ethanol |

Research indicates that N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibits activity as an inhibitor of specific enzymes involved in metabolic pathways. It has been shown to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism and lipid homeostasis .

Pharmacological Effects

- Inhibition of ACAT : Studies demonstrate that this compound can effectively inhibit ACAT in vitro, leading to reduced cholesterol esterification in cells. This effect is significant for potential applications in hyperlipidemia and atherosclerosis management .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : Some derivatives of oxalamide compounds have shown promise in anticancer assays, indicating that this compound may also possess similar properties worth investigating further.

In Vitro Studies

A study conducted on various derivatives of oxalamides, including the target compound, revealed that modifications to the isoxazole ring significantly influenced their inhibitory potency against ACAT. The most potent inhibitors reduced cholesterol accumulation by up to 50% in cultured macrophages .

In Vivo Studies

In vivo studies using animal models demonstrated that administration of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide resulted in a significant decrease in plasma cholesterol levels compared to control groups. The reduction was attributed to enhanced hepatic clearance of lipoproteins and decreased intestinal absorption of cholesterol .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethylamino Group : Essential for enhancing solubility and bioavailability.

- Isoxazole Ring : Modifications here can lead to increased potency against ACAT.

- Phenylethyl Moiety : Influences the interaction with biological targets and affects pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.